3-Iodo-2-isopropoxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-isopropoxytoluene: is an organic compound with the molecular formula C10H13IO It is a derivative of toluene where the hydrogen atoms at the 3rd position are replaced by an iodine atom and at the 2nd position by an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxytoluene typically involves the iodination of 2-isopropoxytoluene. A common method includes the use of iodine and a suitable oxidizing agent such as nitric acid to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired product, often using techniques such as fractional distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Iodo-2-isopropoxytoluene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-cyano-2-isopropoxytoluene, 3-hydroxy-2-isopropoxytoluene, etc.
Oxidation Products: Oxidation can lead to the formation of 3-iodo-2-isopropoxybenzoic acid or other related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-2-isopropoxytoluene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it suitable for various chemical transformations required in industrial processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-isopropoxytoluene in chemical reactions involves the electrophilic nature of the iodine atom, which can be readily substituted by nucleophiles. The isopropoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways would depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
3-Iodotoluene: Similar structure but lacks the isopropoxy group.
2-Iodo-4-isopropoxytoluene: Another isomer with different substitution positions.
3-Iodo-2-methoxytoluene: Similar but with a methoxy group instead of an isopropoxy group.
Uniqueness: 3-Iodo-2-isopropoxytoluene is unique due to the presence of both an iodine atom and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13IO |
---|---|
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
1-iodo-3-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13IO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,1-3H3 |
InChI-Schlüssel |
CYWGKQIXUCLABJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)I)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.